molecular formula C17H16N2O4S B253037 Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate

Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate

Cat. No. B253037
M. Wt: 344.4 g/mol
InChI Key: DXJFIEHQEMWKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate, also known as MMB, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further investigation.

Mechanism of Action

Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate inhibits PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its target proteins. This leads to an accumulation of phosphorylated proteins, which can affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
In addition to its effects on PTPs, Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate has been found to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, potentially making it a promising anti-cancer agent. Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate has also been found to have anti-inflammatory properties, which could have applications in diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate in lab experiments is its specificity for PTPs. By selectively inhibiting PTPs, Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate can provide insights into the role of these enzymes in cellular signaling pathways. However, one limitation of Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate is its relatively low potency compared to other PTP inhibitors, which can make it more difficult to achieve the desired effects in experiments.

Future Directions

There are several potential future directions for research on Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate. One area of interest is its potential as an anti-cancer agent. Further studies could investigate the mechanisms by which Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate induces apoptosis in cancer cells, as well as its effectiveness in animal models of cancer. Another area of interest is the development of more potent and selective PTP inhibitors based on the structure of Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate. By improving the potency and selectivity of these compounds, researchers could gain a better understanding of the role of PTPs in cellular signaling pathways and potentially develop new therapies for diseases such as cancer and diabetes.

Synthesis Methods

The synthesis of Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate involves the reaction of 2-methoxybenzoyl isothiocyanate with methyl 2-amino benzoate in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain pure Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate.

Scientific Research Applications

Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate has been used in scientific research as a tool to investigate cellular processes and signaling pathways. Specifically, it has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a role in cell signaling. By inhibiting PTPs, Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate can modulate cellular signaling pathways and potentially have therapeutic applications in diseases such as cancer and diabetes.

properties

Product Name

Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 2-[(2-methoxybenzoyl)carbamothioylamino]benzoate

InChI

InChI=1S/C17H16N2O4S/c1-22-14-10-6-4-8-12(14)15(20)19-17(24)18-13-9-5-3-7-11(13)16(21)23-2/h3-10H,1-2H3,(H2,18,19,20,24)

InChI Key

DXJFIEHQEMWKSX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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